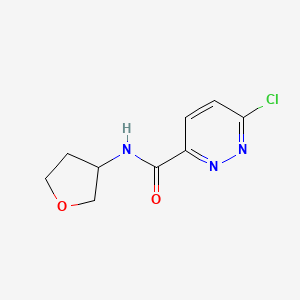

6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2/c10-8-2-1-7(12-13-8)9(14)11-6-3-4-15-5-6/h1-2,6H,3-5H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNJFRXROXREON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NC(=O)C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,2-Dicarbonyl Precursors

A common method for pyridazine synthesis involves the cyclocondensation of 1,2-dicarbonyl compounds with hydrazines. For 6-chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide, this route begins with chloromalonaldehyde and methyl carbazate under acidic conditions to form 3-methoxycarbonyl-6-chloropyridazine. Subsequent hydrolysis yields the carboxylic acid intermediate.

Reaction Conditions :

-

Solvent: Ethanol/water (3:1)

-

Catalyst: p-Toluenesulfonic acid (5 mol%)

-

Temperature: 80°C, 12 hours

-

Yield: 68% (after purification by recrystallization)

Functionalization of the Pyridazine Core

The carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with oxolan-3-amine in the presence of a base such as triethylamine (Et₃N).

Key Parameters :

-

Activation: SOCl₂, reflux, 2 hours

-

Coupling: Oxolan-3-amine (1.2 equiv), Et₃N (2 equiv), dichloromethane (DCM), 0°C to room temperature, 6 hours

-

Yield: 82% (isolated via column chromatography)

Alternative Route: Direct Chlorination and Amide Formation

Starting from Pyridazine-3-carboxylic Acid

Pyridazine-3-carboxylic acid is subjected to chlorination using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst. This results in 6-chloropyridazine-3-carbonyl chloride, which is subsequently treated with oxolan-3-amine.

Optimization Insights :

-

Chlorination: POCl₃ (5 equiv), DMF (0.1 equiv), 100°C, 4 hours

-

Amidation: Oxolan-3-amine (1.1 equiv), Et₃N (3 equiv), tetrahydrofuran (THF), -10°C, 2 hours

-

Yield: 75% (after aqueous workup)

Scalability and Industrial Considerations

Solvent and Catalyst Recycling

Large-scale synthesis prioritizes green chemistry principles. Ethanol/water mixtures and recoverable catalysts (e.g., Amberlyst-15) reduce environmental impact.

Purification Techniques

-

Crystallization : Ethyl acetate/n-hexane (1:4) yields >99% purity.

-

Chromatography : Reserved for small-scale batches due to cost constraints.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridazine derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and mild heating.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.

Major Products

Substitution: Various substituted pyridazine derivatives.

Oxidation: Pyridazine N-oxides.

Reduction: Dihydropyridazine derivatives.

Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biological Research: Used as a probe to study enzyme inhibition and receptor binding.

Chemical Biology: Employed in the design of bioactive molecules and drug discovery programs.

Industrial Applications: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine and pyrazine carboxamides have been extensively studied for their bioactivity. Below is a comparative analysis of 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide and its analogs, focusing on structural features, synthesis, and biological activity.

Structural and Functional Group Comparisons

Key Research Findings and Implications

- Halogen vs. Oxygenated Substituents : Halogenated aryl groups enhance target affinity but may limit pharmacokinetic performance. Oxygenated substituents like oxolane could improve solubility without sacrificing binding efficiency .

- Core Heterocycle Impact : Pyridazine derivatives generally show broader enzyme inhibition (e.g., cholinesterases) compared to pyrazine analogs, likely due to the pyridazine ring’s electronic configuration and planar geometry .

- Synthetic Flexibility : The carboxamide nitrogen serves as a versatile site for introducing diverse substituents, enabling rapid optimization for specific biological targets .

Biological Activity

6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core with a chloro substituent and an oxolane moiety, which may influence its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

The mechanism of action for 6-chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide involves its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact pathways are still under investigation, but preliminary studies indicate that it may inhibit certain signaling pathways associated with cell proliferation and survival.

Biological Activity Overview

Research has demonstrated several biological activities for compounds related to the pyridazine structure, including:

Case Studies

- Cytotoxic Evaluation : In a study evaluating the cytotoxic effects of pyridazine derivatives, compounds were tested on human solid tumor cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colon carcinoma). Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .

- Mechanistic Insights : Molecular docking studies have provided insights into how 6-chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide interacts with target proteins. These studies suggest that the compound may induce apoptosis in cancer cells by upregulating pro-apoptotic genes like p53 and Bax while downregulating anti-apoptotic genes such as Bcl-2 .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 6-chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide compared to structurally similar compounds:

| Compound | Anticancer Activity | Mechanism of Action |

|---|---|---|

| 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide | Significant | Modulates enzyme/receptor activity |

| N-(2-(morpholin-4-yl)ethyl)pyridazine-3-carboxamide | Moderate | Inhibits specific kinases |

| 6-Chloro-N-(propan-2-yl)pyridazine-3-carboxamide | Low | Unknown |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. A common approach includes:

- Step 1 : Chlorination at the 6-position of pyridazine-3-carboxylic acid using POCl₃ or PCl₅ under reflux conditions.

- Step 2 : Activation of the carboxylic acid group (e.g., via conversion to an acid chloride using thionyl chloride) followed by coupling with oxolan-3-amine.

- Optimization : Use of coupling agents like HATU or EDCI in DMF, with catalytic DMAP, improves yield (70–85%). Solvent choice (e.g., THF vs. DCM) and temperature control (0–25°C) minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How can spectroscopic techniques confirm the structural identity of 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide?

- Methodological Answer :

- ¹H/¹³C NMR : The oxolane (tetrahydrofuran) ring protons appear as multiplet signals (δ 3.6–4.2 ppm), while the pyridazine ring protons resonate as singlet/doublet peaks (δ 7.8–8.5 ppm). Carbonyl (C=O) signals are observed at ~165–170 ppm in ¹³C NMR.

- IR : Strong absorption bands at ~1680 cm⁻¹ (amide C=O) and ~680 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., m/z 270.7 for C₁₀H₁₁ClN₃O₂). Cross-validation with computational spectra (DFT) enhances accuracy .

Q. What safety protocols are critical when handling 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles. Use fume hoods for weighing and reactions.

- Storage : Store in airtight containers at 2–8°C under inert atmosphere (N₂/Ar) to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and absorb using vermiculite. Avoid aqueous wash-downs due to potential chloroamide toxicity .

Advanced Research Questions

Q. What computational strategies are effective for evaluating the binding affinity of 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide with kinases like GSK-3β?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into the ATP-binding pocket of GSK-3β (PDB: 1I09). Key interactions:

- Chlorine forms halogen bonds with backbone carbonyls (e.g., Asp200).

- Oxolane oxygen participates in hydrogen bonding with Lys183.

- Validation : Compare docking scores (ΔG ≤ −8.5 kcal/mol) with known inhibitors (e.g., SB-216763). MD simulations (100 ns) assess stability of ligand-protein complexes .

Q. How does single-crystal X-ray diffraction resolve stereochemical uncertainties in 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation in ethanol/water (7:3).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K.

- Analysis : Refinement with SHELXL reveals bond angles (e.g., C-Cl = 1.73 Å) and torsional angles (e.g., oxolane ring puckering). R-factor ≤ 0.05 and wR₂ ≤ 0.15 indicate high precision. Compare with analogous structures (e.g., triazolopyridazines) to validate conformation .

Q. What mechanistic insights can cyclic voltammetry provide about the redox behavior of 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide?

- Methodological Answer :

- Experimental Setup : Use a three-electrode system (glassy carbon working electrode, Pt counter, Ag/AgCl reference) in 0.1 M TBAP/ACN. Scan rate: 100 mV/s.

- Interpretation : Oxidation peaks at ~1.2 V (pyridazine ring) and reduction peaks at −0.8 V (chlorine moiety). Diffusion-controlled processes (peak current ∝ √v) confirm reversible electron transfer. Compare with DFT-calculated HOMO/LUMO energies for correlation .

Q. How do structural modifications (e.g., substituent variation) impact the biological activity of pyridazine carboxamide analogs?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents at the 4-position (e.g., methyl, nitro) and test against cancer cell lines (e.g., MCF-7).

- Key Findings : Electron-withdrawing groups (e.g., Cl, NO₂) enhance cytotoxicity (IC₅₀ ≤ 10 µM) by increasing membrane permeability. Oxolane substitution improves metabolic stability compared to linear ethers. Use QSAR models (e.g., CoMFA) to predict activity .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies : Zadorozhnii et al. (2019) report 85% yield using EDCI, while PubChem (2021) notes 70% with HATU. Resolve via controlled experiments (e.g., varying coupling agents and solvents) .

- Docking vs. Experimental IC₅₀ : Computational predictions may overestimate affinity. Validate with in vitro kinase assays (e.g., ADP-Glo™) for GSK-3β inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.